molecular formula C20H24N2O4S B2691013 N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide CAS No. 690644-62-3

N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide

Cat. No. B2691013
M. Wt: 388.48
InChI Key: OTWPUIFPMYLBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the acetyl group (CH3CO-) and the tert-butylphenyl group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the acetyl and tert-butylphenyl groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

Amides, in general, can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Studies have investigated the pharmacokinetics of drugs structurally related to N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide, such as acetaminophen and its derivatives. For instance, research on the pharmacokinetics of intravenous acetaminophen in elderly patients has highlighted the impact of age and sex on drug metabolism, underscoring the importance of considering these factors in dosing regimens (Liukas et al., 2011).

Chemical Synthesis and Modification

The synthesis and modification of molecules containing sulfonylamino and acetamide groups have been explored for their potential in creating new therapeutic agents. For example, the development of potent irreversible inhibitors of dipeptidyl peptidase IV, involving the synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates with various substituents, demonstrates the therapeutic potential of these compounds in treating diseases (Belyaev et al., 1999).

Antimicrobial and Antithrombotic Properties

Research on sulfonamide derivatives has shown promising results in antimicrobial and antithrombotic applications. For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity, offering insights into their potential use as antimicrobial agents (Ghorab et al., 2015). Additionally, compounds like SSR182289A, a selective thrombin inhibitor with a sulfonyl moiety, have demonstrated potent oral antithrombotic properties in animal models, highlighting the therapeutic value of sulfonylamino acetamides in preventing thrombosis (Lorrain et al., 2003).

Future Directions

The study of this compound could potentially reveal interesting chemical properties or biological activities. Future research could involve exploring its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(23)15-5-9-17(10-6-15)22-19(24)13-21-27(25,26)18-11-7-16(8-12-18)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWPUIFPMYLBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide

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